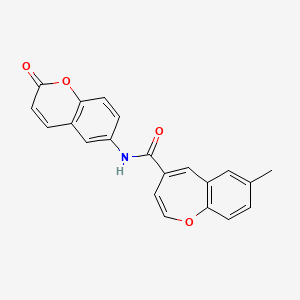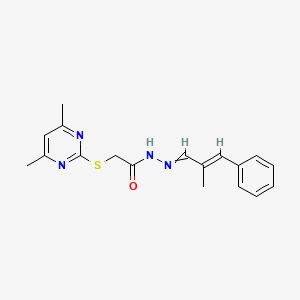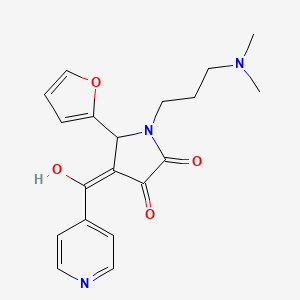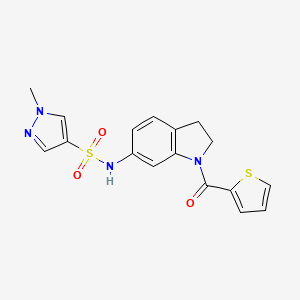![molecular formula C19H21BrN4O B2882242 3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797321-20-0](/img/structure/B2882242.png)
3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide” is a complex organic molecule. It is related to a class of compounds known as benzamides . These compounds have been studied for their potential as selective and orally bioavailable inhibitors of the discoidin domain receptor 1 (DDR1), a potential molecular target for new anticancer drug discovery .
Aplicaciones Científicas De Investigación
Phosphodiesterase Inhibitors
A significant area of research involving pyrazolopyrimidines focuses on their role as phosphodiesterase (PDE) inhibitors. Studies have explored the synthesis and inhibitory activity of various derivatives, highlighting their potential in treating cardiovascular diseases and cognitive impairments. For instance, the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones has shown specific inhibition of cGMP specific (type V) phosphodiesterase, indicating their potential for oral antihypertensive activity (Dumaitre & Dodic, 1996). Additionally, the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for treating cognitive deficits associated with schizophrenia and Alzheimer's disease underscores the therapeutic promise of these compounds (Li et al., 2016).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. A notable study synthesized a novel series of pyrazolopyrimidines demonstrating cytotoxic activity against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, suggesting a dual therapeutic potential in cancer and inflammation management (Rahmouni et al., 2016).
Antimicrobial Activity
The synthesis of new pyrazole, fused pyrazolopyrimidine, and pyrazolotriazolopyrimidine derivatives has been explored for their antimicrobial activity. These studies reveal that certain derivatives exhibit significant activity against various bacterial and fungal pathogens, highlighting the potential of pyrazolopyrimidines in developing new antimicrobial agents (Abunada et al., 2008).
Analgesic and Antiparkinsonian Activities
Research into pyridine derivatives, including those incorporating the pyrazolopyrimidine structure, has shown promising analgesic and antiparkinsonian activities. These findings suggest the versatility of pyrazolopyrimidines in addressing neurological disorders and pain management (Amr et al., 2008).
Mecanismo De Acción
The mechanism of action of similar compounds involves inhibition of the enzymatic activity of DDR1 . These compounds bind with DDR1 and inhibit its kinase activities . They also potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential as a DDR1 inhibitor for anticancer drug discovery . More studies are needed to understand its synthesis, molecular structure, chemical reactions, physical and chemical properties, and safety and hazards.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-14-11-18-22-12-15(13-24(18)23-14)5-4-10-21-19(25)9-8-16-6-2-3-7-17(16)20/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFMOXNPGYZFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Phenyl-2-hexyl[60]fulleropyrrolidine](/img/structure/B2882161.png)
![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2882162.png)
![2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2882165.png)


![2-chloro-N-{3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B2882169.png)
![benzyl (2-oxo-2-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)ethyl)carbamate](/img/structure/B2882172.png)
![9H-Fluoren-9-ylmethyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B2882174.png)

![(2-Amino-1-bicyclo[2.2.1]heptanyl)methanol;hydrochloride](/img/structure/B2882176.png)


